Cas no 1261647-37-3 (Ethyl 2-chloro-5-methoxyphenylacetate)

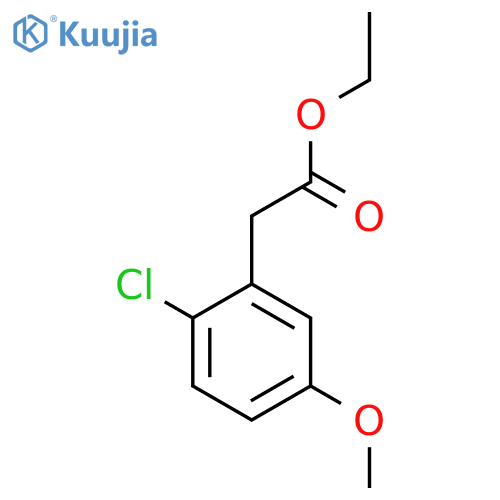

1261647-37-3 structure

商品名:Ethyl 2-chloro-5-methoxyphenylacetate

CAS番号:1261647-37-3

MF:C11H13ClO3

メガワット:228.672122716904

CID:4969403

Ethyl 2-chloro-5-methoxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-chloro-5-methoxyphenylacetate

-

- インチ: 1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3

- InChIKey: IHVOETUDRCZTLI-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1CC(=O)OCC)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 35.5

Ethyl 2-chloro-5-methoxyphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013027881-500mg |

Ethyl 2-chloro-5-methoxyphenylacetate |

1261647-37-3 | 97% | 500mg |

$790.55 | 2023-09-03 | |

| Alichem | A013027881-1g |

Ethyl 2-chloro-5-methoxyphenylacetate |

1261647-37-3 | 97% | 1g |

$1579.40 | 2023-09-03 | |

| Alichem | A013027881-250mg |

Ethyl 2-chloro-5-methoxyphenylacetate |

1261647-37-3 | 97% | 250mg |

$470.40 | 2023-09-03 |

Ethyl 2-chloro-5-methoxyphenylacetate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1261647-37-3 (Ethyl 2-chloro-5-methoxyphenylacetate) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬